2-(pyridin-3-yl)-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]acetamide
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Overview
Description
2-(pyridin-3-yl)-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]acetamide is a synthetic organic compound that features a pyridine ring, a cyclohexyl group, and a pyrimidine moiety. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyridin-3-yl)-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the pyridine derivative: Starting with a pyridine precursor, functional groups are introduced through reactions such as halogenation or nitration.
Cyclohexyl group attachment: The cyclohexyl group can be introduced via cycloaddition reactions or through the use of cyclohexyl halides.
Pyrimidine moiety incorporation: The pyrimidine ring is often synthesized separately and then coupled with the intermediate compound through nucleophilic substitution or other coupling reactions.
Final assembly: The final step involves the coupling of the pyridine, cyclohexyl, and pyrimidine components under specific conditions, such as the use of catalysts or specific solvents.
Industrial Production Methods
Industrial production of such compounds may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry, high-throughput screening, and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine or cyclohexyl moieties.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions are common, especially for modifying the pyridine or pyrimidine rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, organometallic reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes.
Receptor Binding: May interact with biological receptors, influencing cellular processes.
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Therapeutic Agents: Potential use in treating diseases or conditions.
Industry
Agriculture: Possible applications as a pesticide or herbicide.
Chemical Manufacturing: Use in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action for 2-(pyridin-3-yl)-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]acetamide would depend on its specific biological target. Generally, it may involve:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.
Pathway Modulation: Influencing cellular pathways by interacting with key proteins or signaling molecules.
Comparison with Similar Compounds
Similar Compounds
2-(pyridin-3-yl)-N-cyclohexylacetamide: Lacks the pyrimidine moiety.
N-[(1r,4r)-4-cyclohexyl]acetamide: Lacks both the pyridine and pyrimidine rings.
2-(pyridin-3-yl)-N-[(4,6-dimethylpyrimidin-2-yl)oxy]acetamide: Lacks the cyclohexyl group.
Uniqueness
The presence of both the pyridine and pyrimidine rings, along with the cyclohexyl group, makes 2-(pyridin-3-yl)-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]acetamide unique. This combination of structural features may confer specific biological activities and chemical properties not found in similar compounds.
Properties
IUPAC Name |
N-[4-(4,6-dimethylpyrimidin-2-yl)oxycyclohexyl]-2-pyridin-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-13-10-14(2)22-19(21-13)25-17-7-5-16(6-8-17)23-18(24)11-15-4-3-9-20-12-15/h3-4,9-10,12,16-17H,5-8,11H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKKMUAWNQVXBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCC(CC2)NC(=O)CC3=CN=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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